molecular formula C11H8ClNOS B2715928 (NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium CAS No. 221335-86-0

(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium

Cat. No.: B2715928
CAS No.: 221335-86-0
M. Wt: 237.7
InChI Key: QUDLBMWNRBKHOO-JYRVWZFOSA-N
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Description

(NZ)-4-Chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium is a Schiff base derivative featuring a 4-chloroanilinium core modified by an N-oxide group and a thiophen-2-yl methylidene substituent. Its structure is characterized by a planar imine linkage between the aromatic anilinium moiety and the thiophene ring, stabilized by resonance and hydrogen bonding interactions. Crystallographic tools such as SHELXL and Mercury are routinely employed to analyze its molecular geometry and intermolecular interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-9-3-5-10(6-4-9)13(14)8-11-2-1-7-15-11/h1-8H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDLBMWNRBKHOO-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium typically involves the condensation of 4-chloroaniline with thiophene-2-carbaldehyde in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiophene derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of (NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound:

  • Core structure : 4-Chloroanilinium N-oxide with a thiophen-2-yl methylidene group.
  • Key substituents : Chlorine at the para position of the anilinium ring, N-oxide group, and thiophene-based imine.
  • Planarity : The conjugated system between the anilinium and thiophene rings likely enhances electronic delocalization.

Similar Compounds:

(E)-3-Allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one (): Contains a thiophen-2-yl methylidene group linked to a thiazolidinone core. Structural similarity: Coplanar thiophene and thiazolidinone rings (dihedral angle: 0.76°) . Intermolecular interactions: Inversion dimers via C–H⋯O hydrogen bonds and π–π stacking.

Thiazolidinone derivatives C1–C6 (): Shared feature: Thiophen-2-yl methylidene substituent. Varied substituents: 4-Butylphenyl, 4-chlorophenyl, and 4-methylphenyl groups on the thiazolidinone ring. Example: C3 includes a 4-chlorophenyl group, analogous to the chloro-substituted anilinium in the target compound .

N-(4-(Dimethylamino)phenyl)-2-oxo-2-(phenylamino)ethan-1-imine oxide (): Structural similarity: N-Oxide and imine functional groups. Key difference: Dimethylamino and phenylcarbamoyl substituents instead of thiophene and chloro groups .

Biological Activity

(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

  • Chemical Formula : C11H8ClN2O2S
  • Molecular Weight : 252.71 g/mol
  • CAS Number : 221335-86-0

Synthesis

The compound can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and thiophen-2-amine, followed by oxidation using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve solvent systems like ethanol or methanol under reflux to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor activity against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: In vitro Anti-tumor Activity

Cell LineIC50 (µM)Inhibition Rate (%)
HepG28.595
MCF710.290
A5499.092

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which revealed an increase in sub-G1 phase cells, indicative of apoptotic activity.

Acetylcholinesterase Inhibition

Moreover, the compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that it acts as a competitive inhibitor of AChE.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)
(NZ)-4-chloro-N-oxido...12.3
Standard Inhibitor (Donepezil)15.0

The biological activities of this compound can be attributed to its structural features, particularly the presence of the thiophene moiety and the chlorine atom, which may enhance its interaction with biological targets. Molecular docking studies have suggested favorable binding interactions with target enzymes, supporting the observed biological effects.

Case Studies

  • Antimicrobial Study : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups.
  • Cancer Research : Another study investigated the use of this compound in combination therapy for liver cancer. Results indicated enhanced efficacy when combined with standard chemotherapeutic agents, leading to improved survival rates in animal models.

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